Trospium

Blood-Brain Barrier CNS Adverse Effects Quantitative EEG

Trospium chloride is a quaternary ammonium muscarinic antagonist with a positive charge and high hydrophilicity (LogP -1.22), preventing blood-brain barrier penetration and minimizing CYP450-mediated drug interactions. Unlike tertiary amine agents (e.g., oxybutynin, tolterodine), it significantly reduces CNS adverse effects, making it the preferred tool for overactive bladder research in polypharmacy models or elderly population studies. Choose for its consistent M1, M2, M3 receptor binding and superior safety margin in cognitive function assays. Ideal as a reference compound for investigating molecular charge vs. tissue selectivity.

Molecular Formula C25H30NO3+
Molecular Weight 392.5 g/mol
Cat. No. B1681596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrospium
SynonymsTrospium
Molecular FormulaC25H30NO3+
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
InChIInChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23?
InChIKeyOYYDSUSKLWTMMQ-AIZNXBIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trospium Chloride: A Quaternary Ammonium Antimuscarinic for Differentiated Overactive Bladder Management


Trospium chloride is an orally active quaternary ammonium compound that acts as a competitive antagonist at muscarinic cholinergic receptors, binding with high affinity to M1, M2, and M3 subtypes but showing negligible affinity for nicotinic receptors [1]. As a quaternary amine, it is hydrophilic, minimally metabolized by the hepatic cytochrome P450 system, and exhibits limited penetration across the blood-brain barrier [2]. Trospium chloride is indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency [3].

Why Trospium Chloride Cannot Be Simply Substituted with Other Antimuscarinics


Within the antimuscarinic class, significant molecular heterogeneity exists, dictating critical differences in pharmacokinetic profiles and safety. Trospium chloride, as a quaternary amine, possesses distinct physicochemical properties—specifically a positive charge and high hydrophilicity (LogP = -1.22 at pH 7.4)—that fundamentally alter its behavior compared to tertiary amine agents like oxybutynin and tolterodine [1]. These structural differences manifest as quantifiable disparities in blood-brain barrier (BBB) penetration, central nervous system (CNS) adverse effect profiles, and susceptibility to cytochrome P450 (CYP450)-mediated drug-drug interactions, precluding simple therapeutic interchange [2]. Consequently, generic substitution or intra-class switching without careful consideration of these differentiating properties can lead to clinically significant changes in tolerability and safety, particularly in vulnerable populations such as the elderly.

Quantitative Differentiation Guide: Trospium Chloride vs. Oxybutynin and Tolterodine


CNS Penetration: Trospium Chloride Avoids Blood-Brain Barrier Transit vs. Oxybutynin

Trospium chloride, as a quaternary amine, demonstrates negligible passage across the blood-brain barrier, contrasting sharply with the tertiary amine oxybutynin. In a direct comparative study, oxybutynin induced significant changes in quantitative electroencephalogram (qEEG) activity, indicative of central nervous system penetration and effect, whereas trospium chloride showed no such changes [1]. This difference in BBB penetration is a direct consequence of their physicochemical properties; trospium chloride's positive charge and high hydrophilicity (LogP = -1.22) prevent passive diffusion across lipid membranes .

Blood-Brain Barrier CNS Adverse Effects Quantitative EEG

Metabolic Drug-Drug Interaction Liability: Trospium Chloride Bypasses CYP450 vs. Oxybutynin and Tolterodine

Trospium chloride undergoes negligible metabolism by the hepatic cytochrome P450 (CYP) enzyme system, a pathway that is central to the clearance of most tertiary amine antimuscarinics. In contrast, both oxybutynin and tolterodine are substrates for CYP3A4 and CYP2D6, respectively, and their plasma concentrations can be significantly altered by co-administration with potent CYP inhibitors or inducers, such as ketoconazole, erythromycin, or fluoxetine [1]. This metabolic difference is a direct consequence of trospium's quaternary ammonium structure, which directs its elimination primarily through renal excretion of unchanged drug [2].

Drug-Drug Interactions CYP450 Metabolism Pharmacokinetics

In Vitro Detrusor Muscle Potency: Trospium Chloride Demonstrates Superior Inhibition vs. Oxybutynin and Tolterodine

Preclinical studies using isolated human and porcine detrusor muscle strips have demonstrated that trospium chloride is more potent in inhibiting carbachol-induced contractile responses than oxybutynin and tolterodine. In isolated human detrusor muscle, the effects of trospium chloride and tolterodine on carbachol-induced tension were more pronounced than those of oxybutynin . This was further corroborated in a separate study where trospium chloride was shown to be many-fold more potent than both comparators [1].

Detrusor Muscle In Vitro Potency Smooth Muscle Contraction

Clinical Tolerability: Trospium Chloride Demonstrates Significantly Better GI Tolerability than Immediate-Release Oxybutynin

In active-controlled clinical trials, trospium chloride was at least equivalent in efficacy to immediate-release oxybutynin and tolterodine but demonstrated a superior tolerability profile, particularly concerning anticholinergic adverse events. A review of direct comparative studies indicates that trospium chloride is significantly better tolerated than immediate-release oxybutynin [1]. Placebo-controlled data show the most common adverse events for trospium were dry mouth (20.1% vs. 5.6% for placebo) and constipation (9.6% vs. 4.6%) [2].

Tolerability Adverse Events Dry Mouth Constipation

Physicochemical Differentiation: Trospium Chloride's Quaternary Structure Drives Unique Disposition

Trospium chloride's status as a quaternary amine imparts a set of unique physicochemical properties that differentiate it from tertiary amine antimuscarinics. Its high water solubility and low lipophilicity (LogP = -1.22 at pH 7.4) explain its poor oral bioavailability (<10%) and the significant negative food effect that can reduce absorption by 70-80% [1]. In contrast, more lipophilic tertiary amines like oxybutynin and tolterodine exhibit higher oral bioavailability and less pronounced food effects. This necessitates specific administration guidelines for trospium chloride (at least 1 hour before meals on an empty stomach) to achieve predictable systemic exposure.

Physicochemical Properties LogP Bioavailability Food Effect

High-Value Application Scenarios for Trospium Chloride Based on Differentiated Evidence


Geriatric Overactive Bladder Management with Polypharmacy Concerns

For elderly patients with OAB who are on multiple medications (polypharmacy), trospium chloride is a preferred option. Its negligible metabolism by the CYP450 enzyme system [1] minimizes the risk of drug-drug interactions, a common and serious problem in this population. Furthermore, its inability to cross the blood-brain barrier [2] provides a critical safety advantage, significantly reducing the risk of additive CNS adverse effects like cognitive impairment, confusion, and somnolence, which are major concerns with tertiary amine antimuscarinics.

Patients with Prior Intolerance to Oxybutynin or Tolterodine

Trospium chloride is a scientifically rational alternative for patients who have discontinued oxybutynin or tolterodine due to intolerable anticholinergic side effects (e.g., severe dry mouth, constipation, or CNS effects). Clinical evidence demonstrates that trospium chloride is significantly better tolerated than immediate-release oxybutynin [1]. Its unique pharmacological profile—specifically its lack of CNS penetration and minimal CYP450 metabolism—directly addresses the mechanistic drivers of intolerance associated with other agents [2].

In Vitro Pharmacology and Drug Screening for Bladder-Specific Antimuscarinics

In a research setting, trospium chloride serves as a valuable tool compound representing the quaternary ammonium subclass of muscarinic antagonists. Its high aqueous solubility and specific receptor binding profile (high affinity for M1, M2, M3 receptors) [1] make it ideal for in vitro studies of detrusor muscle physiology and for screening novel agents. Its distinct physicochemical properties, such as low LogP [2], also make it a useful reference compound for studying the relationship between molecular charge, membrane permeability, and tissue selectivity.

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